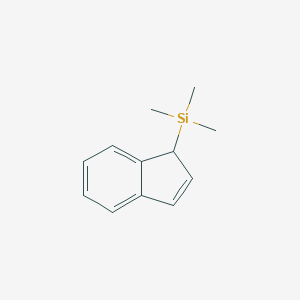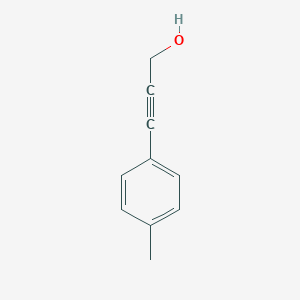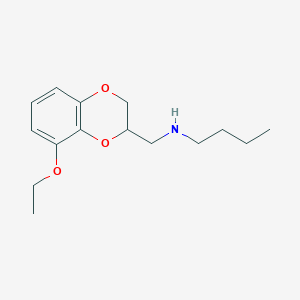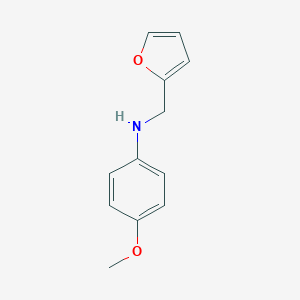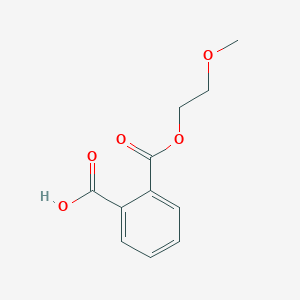![molecular formula C20H17NO2 B096671 Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate CAS No. 19277-46-4](/img/structure/B96671.png)
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate, also known as CTX-0294885, is a synthetic small molecule that has been developed for scientific research purposes. It belongs to the class of compounds known as tetracyclic hexaene carboxylates and has shown potential in the treatment of various diseases.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
Mécanisme D'action
The mechanism of action of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate is not fully understood. However, it has been shown to inhibit the activity of the HIV-1 integrase, which is essential for the replication of the virus. Additionally, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Furthermore, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has several advantages for lab experiments. It is a synthetic small molecule that can be easily synthesized in large quantities with high purity and high yield. Additionally, it has shown potential in the treatment of various diseases, making it a promising candidate for further research. However, there are also limitations to the use of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Additionally, it may have limited solubility in certain solvents, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the research of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. First, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects. Second, it may be useful to study the efficacy of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in animal models of various diseases. Third, it may be useful to study the pharmacokinetics and pharmacodynamics of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans. Fourth, it may be useful to study the potential drug-drug interactions of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate with other drugs. Finally, it may be useful to study the potential toxicity of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate in humans.
Méthodes De Synthèse
The synthesis of Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate involves a multi-step process starting from commercially available starting materials. The synthesis starts with the preparation of 4-bromoanisole, which is then subjected to a Suzuki-Miyaura coupling reaction with 2,3,6,7-tetrabromo-9,10-dihydrophenanthrene to form the intermediate compound. This intermediate is then subjected to a cyclization reaction to form the final product, Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate has shown potential in the treatment of various diseases. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties. In particular, it has been shown to inhibit the replication of HIV-1 in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory properties in animal models of rheumatoid arthritis and multiple sclerosis. Furthermore, it has been shown to have anti-tumor properties in various cancer cell lines.
Propriétés
Numéro CAS |
19277-46-4 |
|---|---|
Nom du produit |
Ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
Formule moléculaire |
C20H17NO2 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
ethyl 15-cyanotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate |
InChI |
InChI=1S/C20H17NO2/c1-2-23-19(22)20(12-21)11-17-13-7-3-5-9-15(13)18(20)16-10-6-4-8-14(16)17/h3-10,17-18H,2,11H2,1H3 |
Clé InChI |
HTMUDVNXDOBHRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
SMILES canonique |
CCOC(=O)C1(CC2C3=CC=CC=C3C1C4=CC=CC=C24)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



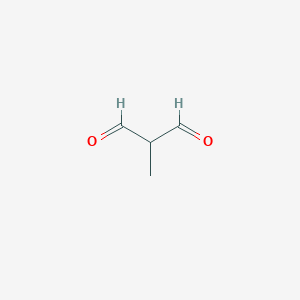
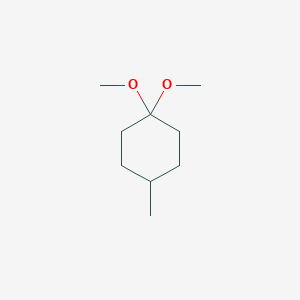
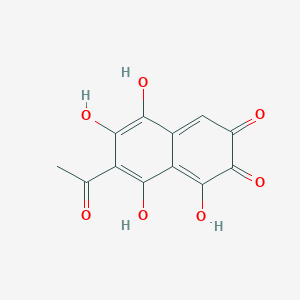
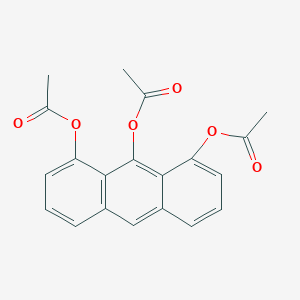

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)
